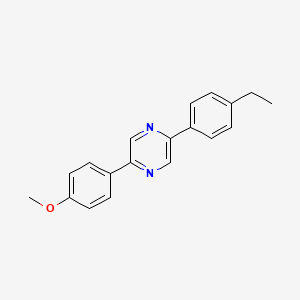
4-Bromo-4-cyanobutyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-4-cyanobutyl acetate is an organic compound with the molecular formula C7H10BrNO2 It is a derivative of butyl acetate, where a bromine atom and a cyano group are attached to the fourth carbon of the butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4-cyanobutyl acetate typically involves the reaction of 4-bromobutanol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-60°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-4-cyanobutyl acetate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to produce 4-bromo-4-cyanobutanol and acetic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide at reflux temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic substitution: Products include 4-azido-4-cyanobutyl acetate or 4-thiocyanato-4-cyanobutyl acetate.
Hydrolysis: Products include 4-bromo-4-cyanobutanol and acetic acid.
Reduction: Products include 4-bromo-4-aminobutyl acetate.
Wissenschaftliche Forschungsanwendungen
4-Bromo-4-cyanobutyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 4-Bromo-4-cyanobutyl acetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the cyano group is converted to an amine group through the transfer of electrons from the reducing agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-4-cyanobutanol: Similar structure but lacks the acetate group.
4-Chloro-4-cyanobutyl acetate: Similar structure but with a chlorine atom instead of bromine.
4-Bromo-4-cyanobutyric acid: Similar structure but with a carboxylic acid group instead of the acetate group.
Uniqueness
4-Bromo-4-cyanobutyl acetate is unique due to the presence of both a bromine atom and a cyano group on the butyl chain, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
114523-02-3 |
|---|---|
Molekularformel |
C7H10BrNO2 |
Molekulargewicht |
220.06 g/mol |
IUPAC-Name |
(4-bromo-4-cyanobutyl) acetate |
InChI |
InChI=1S/C7H10BrNO2/c1-6(10)11-4-2-3-7(8)5-9/h7H,2-4H2,1H3 |
InChI-Schlüssel |
RZDUTZJTJCJIHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCC(C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



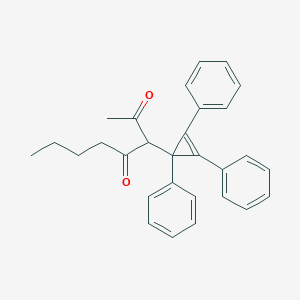
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)

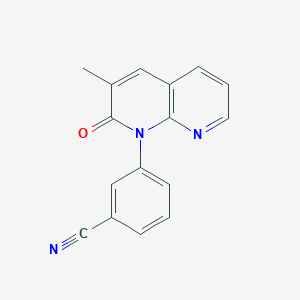
![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
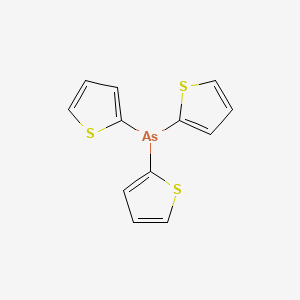
![1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine](/img/structure/B14297673.png)
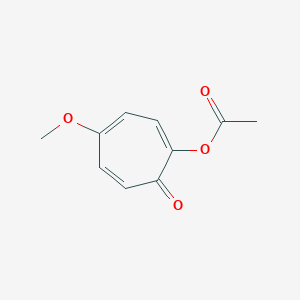


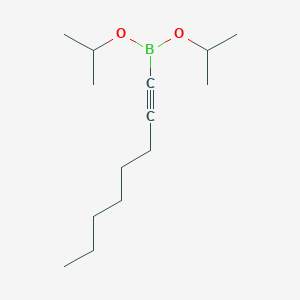
![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
